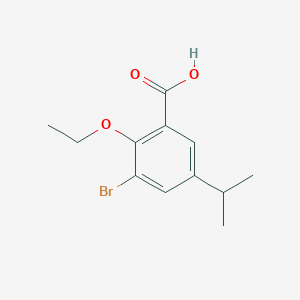

3-Bromo-2-ethoxy-5-isopropylbenzoic acid

Description

Significance of Benzoic Acid Derivatives in Contemporary Organic Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the vast landscape of organic chemistry. wikipedia.org The modification of the benzene (B151609) ring or the carboxylic acid group gives rise to a diverse array of molecules with a wide spectrum of applications. These derivatives are pivotal in the synthesis of numerous organic substances. wikipedia.org In the realm of medicinal chemistry, the benzoic acid scaffold is present in a variety of bioactive compounds and is utilized in the synthesis of pharmaceuticals.

Overview of Aromatic Substitution Patterns and their Impact on Molecular Properties

The properties and reactivity of a benzoic acid derivative are profoundly influenced by the nature and position of substituents on the aromatic ring. This is a core concept in the study of electrophilic aromatic substitution. Substituents are broadly classified as either activating or deactivating groups, which respectively increase or decrease the rate of reaction. Furthermore, these groups direct incoming electrophiles to specific positions on the ring (ortho, meta, or para), thereby controlling the regioselectivity of the reaction.

Contextualization of 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid within Aromatic Carboxylic Acid Research

This compound is a polysubstituted aromatic carboxylic acid. Its structure incorporates a bromine atom, an ethoxy group, and an isopropyl group attached to the benzene ring. Each of these substituents imparts specific properties to the molecule:

Bromo Group: A halogen that acts as an electron-withdrawing group via induction and a weak deactivating group in electrophilic aromatic substitution. It is an ortho, para-director.

Ethoxy Group: An electron-donating group through resonance, which activates the ring towards electrophilic substitution and directs incoming groups to the ortho and para positions.

Isopropyl Group: An alkyl group that is a weak electron-donating group and an ortho, para-director.

Carboxylic Acid Group: An electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position.

The specific arrangement of these groups in this compound creates a unique electronic and steric environment that dictates its reactivity and potential applications. Research into such specifically substituted benzoic acids is often driven by the quest for novel compounds with tailored properties for use in areas like materials science and pharmaceutical development.

While direct and extensive research on this compound is not widely available in published literature, its chemical nature can be understood through the established principles of organic chemistry and by examining related compounds.

Compound Data

Below are interactive data tables summarizing key information for this compound and its immediate precursor, 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde (B6293398).

Table 1: Properties of this compound (Inferred)

| Property | Value |

| Molecular Formula | C12H15BrO3 |

| Molecular Weight | 287.15 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents |

| pKa | Estimated to be lower than benzoic acid (4.2) due to the electron-withdrawing bromo group |

Table 2: Properties of 3-Bromo-2-ethoxy-5-isopropylbenzaldehyde

| Property | Value |

| CAS Number | 2404734-08-1 |

| Molecular Formula | C12H15BrO2 |

| Molecular Weight | 271.15 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

3-bromo-2-ethoxy-5-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C12H15BrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7H,4H2,1-3H3,(H,14,15) |

InChI Key |

LAGWMZAVLCVHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(C)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 2 Ethoxy 5 Isopropylbenzoic Acid and Analogous Structures

Regioselective Functionalization Strategies for Aromatic Cores

Achieving the specific 1,2,3,5-substitution pattern of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid necessitates a strategic approach to functionalizing the benzene (B151609) ring. The order of substituent introduction and the choice of methodology are critical for controlling the position of each group.

Directed Ortho-Metallation (DoM) Approaches in Benzoic Acid Synthesis

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In this strategy, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a variety of electrophiles.

The carboxylate group of a benzoic acid can itself serve as a potent DMG. This allows for direct functionalization at the C2 position without the need for protecting groups, which can streamline synthetic sequences. For instance, treating a benzoic acid derivative with a strong lithium amide base or a combination of organolithiums can facilitate ortho-lithiation.

The choice of base and reaction conditions is crucial for controlling regioselectivity, especially in the presence of other substituents. For example, in the synthesis of substituted 2-methoxybenzoic acids, treatment with s-BuLi/TMEDA at low temperatures has been shown to deprotonate the position ortho to the carboxylate group exclusively. This methodology provides a direct route to installing substituents at the C2 (and C6) position, which would be a key step in building the 2-ethoxy functionality of the target molecule.

Below is a table summarizing electrophiles commonly used in DoM reactions of benzoic acids.

| Electrophile Class | Specific Electrophile | Resulting Functional Group |

| Halogens | Iodine (I₂) | Iodo |

| Carbonyls | Dimethylformamide (DMF) | Formyl (-CHO) |

| Alkylating Agents | Methyl Iodide (CH₃I) | Methyl |

| Silylating Agents | Trimethylsilyl Chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronates | Trimethyl Borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) |

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Halogen Bond Formation

While electrophilic aromatic substitution is the classical method for halogenation, modern transition-metal-catalyzed C-H activation has emerged as a complementary strategy offering unique regioselectivity. These methods can functionalize C-H bonds that are otherwise unreactive, often guided by a directing group.

Palladium-catalyzed C-H bromination represents a significant advance. For example, an unprecedented Pd(II)-catalyzed meta-C–H bromination of benzoic acid derivatives has been developed. nih.govrsc.org This method utilizes a removable directing group (like a nitrile-based group) to overcome the typical ortho/para selectivity seen in electrophilic reactions. rsc.org By employing a palladium catalyst, such as Pd(OAc)₂, in conjunction with an appropriate ligand and a bromine source like N-bromophthalimide (NBP), it is possible to selectively introduce a bromine atom at the meta position relative to the directing group. nih.govrsc.org

For a precursor like 2-ethoxy-5-isopropylbenzoic acid, a directing group strategy could potentially be employed to facilitate bromination at the C3 position. This approach avoids the harsh conditions sometimes required for electrophilic bromination and provides access to isomers that are difficult to synthesize via traditional routes. scispace.com

The table below highlights a representative catalyst system for this transformation.

| Catalyst | Ligand | Bromine Source | Additive | Target Position |

| Pd(OAc)₂ | N-Ac-Gly-OH | N-Bromophthalimide (NBP) | Polyfluorobenzoic Acid | meta-C-H |

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental method for introducing substituents onto a benzene ring. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring.

Activating groups (e.g., -OH, -OR, -Alkyl) are electron-donating and direct incoming electrophiles to the ortho and para positions.

Deactivating groups (e.g., -COOH, -NO₂) are electron-withdrawing and direct incoming electrophiles to the meta position.

In a plausible synthetic route to this compound, bromination could be performed on a precursor such as 2-ethoxy-5-isopropylbenzoic acid. In this scenario, the ethoxy group (-OEt) is a strong activating, ortho, para-director, while the isopropyl group is a weak activating, ortho, para-director. The carboxylic acid group (-COOH) is a deactivating, meta-director.

The powerful activating effect of the ethoxy group would strongly direct the incoming bromine electrophile (Br⁺) to its ortho and para positions. The position para to the ethoxy group is already occupied by the carboxyl group. Therefore, bromination would be directed to the positions ortho to the ethoxy group, which are C3 and C1 (the latter being substituted). The C3 position is also meta to the deactivating carboxyl group, which is a favorable alignment. Thus, electrophilic bromination of 2-ethoxy-5-isopropylbenzoic acid would be expected to yield the desired 3-bromo product with high regioselectivity. The use of solid acid catalysts like zeolites can also enhance para-selectivity in some EAS reactions by exploiting shape-selectivity within their microporous structures. nih.govresearchgate.net

Introduction of Alkoxy and Alkyl Substituents

The ethoxy and isopropyl groups are key features of the target molecule. Their introduction can be achieved through well-established synthetic protocols.

Etherification Reactions for Ethoxy Group Incorporation

The Williamson ether synthesis is the most common and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide. wikipedia.org To incorporate the 2-ethoxy group, a precursor such as 3-bromo-2-hydroxy-5-isopropylbenzoic acid would be used.

The phenolic hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic phenoxide. The resulting phenoxide then displaces a halide from an ethylating agent to form the ether linkage. Because the reaction proceeds via an Sₙ2 mechanism, primary alkyl halides are the best electrophiles to avoid competing elimination reactions. masterorganicchemistry.com

A variety of bases and ethylating agents can be employed, with the choice depending on the substrate's sensitivity and desired reaction conditions. An alternative to starting with the free acid is to use the corresponding ester (e.g., methyl 2-hydroxybenzoate), perform the etherification, and then hydrolyze the ester to the carboxylic acid in a subsequent step. nih.govrsc.org This can sometimes offer better yields and compatibility with reaction conditions. nih.gov

The following table compares common reagents for the Williamson ether synthesis.

| Base | Ethylating Agent | Typical Solvent | Key Features |

| Sodium Hydride (NaH) | Ethyl Iodide (EtI) | THF, DMF | Irreversible deprotonation; H₂ gas byproduct. youtube.com |

| Potassium Carbonate (K₂CO₃) | Diethyl Sulfate ((Et)₂SO₄) | Acetone, DMF | Milder, heterogeneous base; suitable for sensitive substrates. |

| Sodium Hydroxide (B78521) (NaOH) | Ethyl Bromide (EtBr) | Ethanol (B145695), Water | Cost-effective; can be run in aqueous or phase-transfer conditions. allindianpatents.com |

Friedel-Crafts Alkylation and Acylation Methodologies for Isopropyl Moiety

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.org The introduction of the isopropyl group at the C5 position could theoretically be achieved via Friedel-Crafts alkylation using an alkylating agent like isopropyl chloride or propene and a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.org

However, Friedel-Crafts reactions face significant limitations when performed on substrates bearing strongly deactivating groups. The carboxylic acid group (-COOH) is strongly deactivating, making the aromatic ring much less nucleophilic and generally rendering it unreactive towards Friedel-Crafts conditions. quora.comcurlyarrows.comquora.com

Therefore, a more viable synthetic strategy involves introducing the isopropyl group to the aromatic ring before the installation or formation of the carboxylic acid. For example, a precursor like phenol (B47542) or toluene (B28343) could be subjected to Friedel-Crafts isopropylation.

An alternative that avoids the potential for carbocation rearrangements and polyalkylation inherent to Friedel-Crafts alkylation is the Friedel-Crafts acylation. In this approach, an acyl group is introduced using an acyl chloride or anhydride. The resulting ketone can then be reduced to the desired alkyl group (e.g., via Wolff-Kishner or Clemmensen reduction). This two-step sequence provides the isopropyl group with better control.

| Reaction Type | Reagents | Catalyst | Advantages | Disadvantages |

| Alkylation | Isopropyl Chloride or Propene | AlCl₃, FeCl₃ | Direct, single-step reaction. | Prone to polyalkylation and carbocation rearrangement; fails on deactivated rings. |

| Acylation | Propanoyl Chloride | AlCl₃ | No rearrangements; product is deactivated, preventing polyacylation. | Requires stoichiometric catalyst; introduces a ketone that needs subsequent reduction. |

| Reduction | Hydrazine (B178648) (Wolff-Kishner) or Zn(Hg)/HCl (Clemmensen) | N/A | Effectively converts ketone to alkane. | Requires an additional synthetic step. |

Convergent and Divergent Synthetic Pathways to Substituted Benzoic Acids

Conversely, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a diverse collection of structurally related compounds. wikipedia.org This method is exceptionally useful in medicinal chemistry and materials science for creating libraries of analogues. For example, a readily available substituted benzoic acid could be subjected to various late-stage functionalization reactions, such as C-H activation, to introduce different substituents at specific positions, thereby "diverging" from a single precursor to multiple products. semanticscholar.orgnih.gov

Strategic Assembly of the Substituted Aromatic Scaffold

The construction of the polysubstituted benzene core is a critical phase in the synthesis of compounds like this compound. The arrangement of substituents is dictated by the sequence of reactions and the directing effects of the groups already present on the ring. libretexts.orgpressbooks.pub

Classical approaches rely on electrophilic aromatic substitution (EAS) reactions. For the target molecule, a synthesis might begin with a commercially available precursor like toluene or phenol. The sequence of reactions—such as Friedel-Crafts alkylation to introduce the isopropyl group, bromination, and nitration (which can later be converted to the ethoxy group)—must be carefully planned to exploit the ortho-, para-, and meta-directing effects of the substituents. libretexts.org

Modern synthetic methods offer more precise control and broader functional group tolerance. Key strategies include:

Transition-Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, and Negishi couplings are powerful tools for forming carbon-carbon bonds, allowing for the modular assembly of the aromatic scaffold. rsc.org

Directed ortho-Metalation (DoM): A directing group on the aromatic ring guides deprotonation of a specific ortho C-H bond with a strong base (e.g., an organolithium reagent). The resulting aryl anion can then react with an electrophile to install a substituent with high regioselectivity. The carboxylic acid group itself is an effective directing group.

C-H Activation/Functionalization: This rapidly evolving field allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, often with high selectivity guided by a directing group. acs.orgmdpi.comresearchgate.net This strategy can be used to introduce substituents onto a pre-existing benzoic acid scaffold, streamlining the synthetic sequence. nih.gov

Benzannulation Reactions: These methods construct the aromatic ring itself from acyclic precursors, offering a high degree of flexibility in the substitution pattern. rsc.org

Sequential Functional Group Interconversions

Once the substituted aromatic scaffold is assembled, functional group interconversions (FGIs) are employed to transform existing groups into the desired ones, such as converting a precursor group into the final carboxylic acid moiety. solubilityofthings.comfiveable.meslideshare.net FGI is a cornerstone of organic synthesis, enabling chemists to navigate complex molecular transformations. fiveable.me

The introduction of the carboxylic acid group is a crucial step and can be achieved through several reliable methods. The choice of method depends on the nature of the precursor functional group available on the scaffold. Common FGI pathways to synthesize aromatic carboxylic acids include:

Oxidation of Alkyl or Alcohol Precursors: The oxidation of a methyl group, a primary alcohol, or an aldehyde attached to the aromatic ring is one of the most common methods. solubilityofthings.com While traditional reagents like potassium permanganate (B83412) (KMnO₄) are effective, modern green chemistry approaches are increasingly favored. beyondbenign.orgyoutube.com

Hydrolysis of Nitriles: An aromatic nitrile (Ar-CN) can be readily hydrolyzed to a carboxylic acid under acidic or basic conditions. The nitrile group can be introduced via Sandmeyer reaction from an aniline (B41778) or by nucleophilic substitution of an aryl halide.

Carboxylation of Organometallic Reagents: Aryl Grignard (Ar-MgBr) or aryllithium (Ar-Li) reagents, formed from the corresponding aryl halides, react with carbon dioxide (CO₂) to yield the carboxylate salt, which is then protonated to give the carboxylic acid. mnstate.edu

Catalytic Carboxylation of Aryl Halides: More recent methods involve the direct, transition-metal-catalyzed carboxylation of aryl halides or pseudohalides using CO₂ as the C1 source, avoiding the need to pre-form stoichiometric organometallic reagents. nih.govnih.govacs.orgacs.org

The following table summarizes key FGI methods for the synthesis of aromatic carboxylic acids:

| Precursor Functional Group | Reaction Type | Typical Reagents | Notes |

|---|---|---|---|

| Aromatic Aldehyde (Ar-CHO) | Oxidation | KMnO₄, CrO₃, Ag₂O, H₂O₂ with catalyst, Oxone | A very common and high-yielding transformation. Green oxidants are preferred. fiveable.meacs.org |

| Primary Alcohol (Ar-CH₂OH) | Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), TEMPO/bleach | Strong oxidation is required to proceed directly to the carboxylic acid. imperial.ac.uk |

| Alkyl Group (e.g., Ar-CH₃) | Oxidation | KMnO₄ (hot, concentrated), Na₂Cr₂O₇/H₂SO₄ | Requires vigorous conditions; only benzylic C-H bonds are oxidized. |

| Aryl Halide (Ar-X) | Carboxylation via Organometallic | 1. Mg or n-BuLi; 2. CO₂; 3. H₃O⁺ | A classic and reliable method for introducing the carboxyl group. mnstate.edu |

| Aryl Halide (Ar-X) | Catalytic Carboxylation | CO₂, Pd or Ni catalyst, reductant (e.g., Zn, Mn) | A modern, more functional-group-tolerant approach. nih.govresearchgate.net |

| Aromatic Nitrile (Ar-CN) | Hydrolysis | H₃O⁺ (heat) or NaOH/H₂O (heat) | Nitriles are stable intermediates and can be prepared from anilines or halides. |

Sustainable and Green Chemistry Approaches in Aromatic Carboxylic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic carboxylic acids, aiming to reduce environmental impact, improve safety, and enhance efficiency. This involves the use of renewable feedstocks, less hazardous reagents, safer solvents, and catalytic processes. beyondbenign.org

Key areas of innovation in the green synthesis of these compounds include:

Renewable Feedstocks: There is growing interest in producing aromatic compounds from non-food biomass instead of petroleum. rsc.orgrsc.org For instance, biomass-derived furanic platform chemicals can be converted into aromatic acids through sequences involving Diels-Alder reactions. acs.org Microbial fermentation and biocatalysis also offer pathways to produce carboxylic acids from renewable resources like glucose. nih.govradtech2020.com

Greener Oxidation Methods: The oxidation of aldehydes and alcohols is a focal point for green chemistry. Traditional methods often use stoichiometric amounts of hazardous heavy metals like chromium(VI). beyondbenign.org Sustainable alternatives include:

Hydrogen Peroxide (H₂O₂): An ideal green oxidant as its only byproduct is water. Its use is often facilitated by catalysts to enhance reactivity.

Oxone®: A stable, water-soluble salt (a mixture containing KHSO₅) that serves as an effective and environmentally benign oxidant, often usable in aqueous media. acs.orgscribd.com

Molecular Oxygen or Air: The ultimate green oxidant, its use is enabled by various catalytic systems that promote the selective oxidation of substrates.

Use of Safer Solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a major goal. Reactions for oxidizing aldehydes to carboxylic acids have been successfully developed in water or water-ethanol mixtures. youtube.comacs.org

Catalysis: The shift from stoichiometric reagents to catalytic systems improves atom economy and reduces waste. This is evident in modern C-H activation, cross-coupling, and carboxylation reactions that rely on small amounts of transition metal catalysts. acs.orgnih.gov Photoredox catalysis, which uses visible light to drive reactions, is an emerging sustainable strategy for reactions like the carboxylation of aryl halides. acs.orgresearchgate.net

The table below contrasts traditional and green approaches for the synthesis of aromatic carboxylic acids.

| Synthetic Step | Traditional Approach | Green Chemistry Approach | Green Advantage |

|---|---|---|---|

| Feedstock | Petroleum-derived (e.g., Toluene, Benzene) | Biomass-derived (e.g., Lignocellulose, Furans) rsc.orgacs.org | Renewable source, reduced carbon footprint. |

| Oxidation | Stoichiometric Cr(VI) or Mn(VII) reagents | Catalytic oxidation with H₂O₂, O₂ (air), or Oxone® acs.org | Avoids toxic heavy metals; benign byproducts (H₂O). |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), DMF | Water, Ethanol, Supercritical CO₂, or solvent-free conditions | Reduced toxicity, improved safety, easier disposal. |

| Carboxylation | Pre-formed stoichiometric Grignard/organolithium reagents | Direct catalytic carboxylation of aryl halides with CO₂ nih.govacs.org | Higher atom economy, better functional group tolerance. |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, photoredox catalysis (visible light) acs.org | Reduced reaction times, lower energy consumption. |

Investigation of Chemical Reactivity and Reaction Mechanisms of 3 Bromo 2 Ethoxy 5 Isopropylbenzoic Acid

Carboxyl Group Transformations: Esterification, Amidation, and Reduction Pathways

The carboxylic acid moiety is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, and reduction.

Esterification: The conversion of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. For instance, reacting the parent acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid would yield the corresponding methyl or ethyl ester. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated prior to reaction with an alcohol. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid to the more reactive acyl chloride. This intermediate then readily reacts with an alcohol in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to furnish the ester.

A summary of typical esterification conditions, based on general knowledge of benzoic acid chemistry, is presented in Table 1.

| Reaction | Reagents and Conditions | Product |

| Fischer Esterification | Alcohol (e.g., ROH), cat. H₂SO₄, heat | 3-Bromo-2-ethoxy-5-isopropylbenzoate ester |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, heat | 3-Bromo-2-ethoxy-5-isopropylbenzoyl chloride |

| Esterification via Acyl Chloride | 3-Bromo-2-ethoxy-5-isopropylbenzoyl chloride, ROH, pyridine | 3-Bromo-2-ethoxy-5-isopropylbenzoate ester |

Amidation: The synthesis of amides from this compound can also be accomplished through direct or two-step procedures. Direct amidation with an amine is generally not feasible without a coupling agent due to the formation of a stable ammonium (B1175870) carboxylate salt. Modern peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for this transformation. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine to form the amide bond.

Similar to esterification, a more traditional and often higher-yielding method involves the initial conversion of the carboxylic acid to its acyl chloride. The resulting 3-Bromo-2-ethoxy-5-isopropylbenzoyl chloride can then be treated with a primary or secondary amine to produce the corresponding amide. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Reduction Pathways: The carboxyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are required for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to yield 3-Bromo-2-ethoxy-5-isopropylbenzyl alcohol. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent and would also reduce other susceptible functional groups if present.

A milder alternative for the reduction of carboxylic acids is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). This reagent offers better selectivity compared to LiAlH₄ and can reduce carboxylic acids to alcohols in the presence of some other functional groups.

Reactivity of the Aromatic Ring System towards Electrophiles and Nucleophiles

The reactivity and regioselectivity of substitution reactions on the aromatic ring of this compound are governed by the electronic effects of the existing substituents: the bromo, ethoxy, isopropyl, and carboxylic acid groups.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the directing effects of the substituents determine the position of the incoming electrophile. The substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing.

-COOH (Carboxyl group): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position.

-Br (Bromo group): Halogens are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directing due to their electron-donating resonance effect.

-OCH₂CH₃ (Ethoxy group): This is a strongly activating group due to the electron-donating resonance effect of the oxygen lone pairs. It is an ortho-, para-director.

-CH(CH₃)₂ (Isopropyl group): Alkyl groups are weakly activating due to their electron-donating inductive effect and are ortho-, para-directors.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). In this compound, the carboxyl group is meta to the bromine atom, and the ethoxy and isopropyl groups are electron-donating. Therefore, the aromatic ring is not sufficiently activated for a typical SNAr reaction to occur under standard conditions. Displacement of the bromide by a nucleophile would likely require forcing conditions, such as high temperatures and pressures, or the use of a strong base via a benzyne (B1209423) mechanism, which could lead to a mixture of products.

Catalytic Transformations Involving the Bromo-Substituent (e.g., C-C, C-N, C-O Bond Formation)

The presence of the bromo-substituent on the aromatic ring provides a valuable handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

C-C Bond Formation:

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. This reaction is highly versatile and tolerant of a wide range of functional groups. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) would lead to the formation of a biaryl compound.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would install a substituted vinyl group at the C-3 position of the benzoic acid derivative.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne.

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. This provides a direct route to N-aryl derivatives of 3-amino-2-ethoxy-5-isopropylbenzoic acid. A variety of palladium catalysts and phosphine ligands can be employed, along with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

C-O Bond Formation:

Ullmann Condensation and Buchwald-Hartwig Etherification: The formation of a C-O bond at the C-3 position can be achieved through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig etherification. These reactions involve coupling the aryl bromide with an alcohol or a phenol (B47542) in the presence of a suitable catalyst and base.

A summary of potential catalytic transformations is provided in Table 2.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Ligand, Base | C-N |

| Buchwald-Hartwig Etherification | ROH | Pd catalyst, Ligand, Base | C-O |

Mechanistic Elucidation of Select Reactions

While specific mechanistic studies on this compound are not available, the mechanisms of the aforementioned reactions are well-established for related substrates.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic data for reactions involving this specific molecule are not documented in the public domain. However, general principles can be applied.

Cross-Coupling Reactions: The kinetics of palladium-catalyzed cross-coupling reactions are often complex and depend on the specific catalyst, ligand, substrate, and reaction conditions. The rate-determining step can vary, but it is often the oxidative addition of the aryl bromide to the Pd(0) complex or the reductive elimination of the product from the Pd(II) intermediate. These reactions are generally exothermic and are driven to completion by the irreversible formation of the final product.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding reaction mechanisms.

Esterification via Acyl Chloride: In the two-step esterification process, the acyl chloride, 3-Bromo-2-ethoxy-5-isopropylbenzoyl chloride, is a stable and isolable intermediate. Its formation and subsequent reaction with an alcohol can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride) and nuclear magnetic resonance (NMR) spectroscopy.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles of reactions like the Suzuki and Buchwald-Hartwig amination involve several key palladium intermediates. These include the Pd(0) active catalyst, the Pd(II) oxidative addition adduct, the transmetalation intermediate (in Suzuki coupling) or the palladium-amido complex (in Buchwald-Hartwig amination), and the final Pd(II) complex from which the product reductively eliminates. While these intermediates are typically transient and present in low concentrations, their existence is supported by extensive mechanistic studies on analogous systems, often employing specialized techniques such as ³¹P NMR spectroscopy to track the phosphorus-containing ligands on the palladium center. The characterization of such intermediates for the specific case of this compound would require dedicated research.

Derivatization and Analog Synthesis from the 3 Bromo 2 Ethoxy 5 Isopropylbenzoic Acid Core

Synthesis of Esters, Amides, and Hydrazides for Library Development

The carboxylic acid functional group of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid is a prime site for derivatization, enabling the synthesis of esters, amides, and hydrazides. These derivatives are fundamental in the development of chemical libraries for screening purposes.

Esters: Esterification of the carboxylic acid can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. Microwave-assisted esterification has also emerged as an efficient method for the synthesis of esters from substituted benzoic acids, often leading to reduced reaction times and improved yields. wikipedia.orgnih.gov The choice of alcohol can be varied to introduce a wide range of alkyl and aryl groups, thereby generating a library of ester derivatives.

Amides: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, which then readily reacts with an amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or T3P® (Propylphosphonic anhydride) provide milder conditions for amide bond formation. sci-hub.ru Direct condensation of the carboxylic acid and amine under hydrothermal conditions represents another potential route. masterorganicchemistry.com The vast array of commercially available amines allows for the creation of a large and diverse library of amide derivatives.

Hydrazides: Hydrazides can be synthesized from the parent carboxylic acid, often via an ester intermediate. The corresponding methyl or ethyl ester of this compound can be treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) to yield the desired hydrazide. thieme-connect.com Direct methods for the synthesis of hydrazides from carboxylic acids have also been developed, utilizing reagents like hydrazine in the presence of a coupling agent or under continuous flow conditions. chemistrysteps.com These methods offer an efficient pathway to hydrazide derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds.

A representative table of potential ester, amide, and hydrazide derivatives is presented below, illustrating the diversity that can be achieved from the this compound core.

| Derivative Type | R Group (for Esters and Amides) | Potential Compound Name |

| Ester | Methyl | Methyl 3-bromo-2-ethoxy-5-isopropylbenzoate |

| Ester | Ethyl | Ethyl 3-bromo-2-ethoxy-5-isopropylbenzoate |

| Ester | Benzyl | Benzyl 3-bromo-2-ethoxy-5-isopropylbenzoate |

| Amide | -NH₂ | 3-Bromo-2-ethoxy-5-isopropylbenzamide |

| Amide | -NHCH₃ | N-Methyl-3-bromo-2-ethoxy-5-isopropylbenzamide |

| Amide | -N(CH₃)₂ | N,N-Dimethyl-3-bromo-2-ethoxy-5-isopropylbenzamide |

| Amide | -NH-phenyl | N-Phenyl-3-bromo-2-ethoxy-5-isopropylbenzamide |

| Hydrazide | -NHNH₂ | 3-Bromo-2-ethoxy-5-isopropylbenzohydrazide |

Functionalization of the Bromo-Substituent via Transition-Metal Catalysis

The bromo-substituent at the 3-position of the benzoic acid core is a key handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and structural motifs. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. google.comacs.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. By employing different boronic acids, various aryl, heteroaryl, or vinyl groups can be introduced at the 3-position.

Buchwald-Hartwig Amination: For the synthesis of arylamine derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. chemscene.comguidechem.com This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. A wide variety of amines, including anilines, alkylamines, and heterocycles containing an N-H bond, can be used as coupling partners.

Heck Reaction: The Heck reaction provides a method for the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is a reliable method that involves the palladium- and copper-cocatalyzed reaction of the aryl bromide with a terminal alkyne. aobchem.com The resulting aryl alkynes are versatile intermediates that can be further transformed into a variety of other functional groups.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the palladium-catalyzed reaction with the aryl bromide. masterorganicchemistry.compressbooks.pub This method is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. thieme-connect.com For instance, the Ullmann ether synthesis involves the coupling of the aryl bromide with an alcohol or a phenol (B47542) to form a diaryl ether or an alkyl aryl ether.

The following table summarizes the types of bonds formed and the potential new substituents that can be introduced via these transition-metal catalyzed reactions.

| Reaction Name | Bond Formed | Reagent Type | Potential New Substituent |

| Suzuki-Miyaura Coupling | C-C | Boronic acid/ester | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig Amination | C-N | Amine | -NR¹R² |

| Heck Reaction | C-C | Alkene | -CH=CHR |

| Sonogashira Coupling | C-C | Terminal Alkyne | -C≡CR |

| Stille Coupling | C-C | Organostannane | Alkyl, Alkenyl, Aryl |

| Ullmann Condensation | C-O, C-N, C-S | Alcohol, Amine, Thiol | -OR, -NR¹R², -SR |

Chemical Modifications of the Ethoxy and Isopropyl Moieties

Beyond the carboxylic acid and bromo-substituent, the ethoxy and isopropyl groups offer further opportunities for chemical modification, leading to a greater diversity of analogs.

Modification of the Ethoxy Group: The ethoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. Acidic cleavage of ethers is a common method, typically employing strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The resulting 3-bromo-2-hydroxy-5-isopropylbenzoic acid can then serve as a precursor for the synthesis of a new series of ethers by Williamson ether synthesis, or it can be used to introduce other functional groups via reactions of the phenolic hydroxyl group.

Modification of the Isopropyl Group: The isopropyl group, being an alkyl substituent on the aromatic ring, can undergo benzylic functionalization. The benzylic carbon of the isopropyl group is susceptible to radical reactions. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, leading to the formation of a benzylic bromide. chemistrysteps.comlibretexts.org This bromide can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups.

Furthermore, the isopropyl group can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. Depending on the reaction conditions, this can lead to the formation of a tertiary alcohol or, with more vigorous oxidation, cleavage of the isopropyl group to a carboxylic acid, though this would be a more challenging transformation to control selectively.

The table below outlines potential modifications of the ethoxy and isopropyl groups and the resulting functionalized intermediates.

| Moiety | Reaction Type | Reagent(s) | Resulting Functional Group | Potential Intermediate |

| Ethoxy | Ether Cleavage | HBr or HI | Hydroxyl | 3-Bromo-2-hydroxy-5-isopropylbenzoic acid |

| Isopropyl | Benzylic Bromination | NBS, Radical Initiator | Benzylic Bromide | 3-Bromo-2-ethoxy-5-(1-bromo-1-methylethyl)benzoic acid |

| Isopropyl | Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Tertiary Alcohol | 3-Bromo-2-ethoxy-5-(2-hydroxypropan-2-yl)benzoic acid |

Design and Synthesis of Structurally Related Analogs with Modified Substitution Patterns

The synthesis of structurally related analogs with modified substitution patterns allows for a systematic exploration of the chemical space around the this compound core. This can involve altering the nature and position of the substituents on the benzoic acid ring.

Modification of the Bromo-Substituent Position: Analogs with the bromo substituent at different positions (e.g., 4-bromo or 6-bromo) can be synthesized from appropriately substituted precursors. The synthetic route would likely involve the bromination of a suitably substituted benzoic acid derivative, where the directing effects of the existing ethoxy and isopropyl groups would influence the position of bromination.

Variation of the Alkoxy Group: The ethoxy group at the 2-position can be replaced with other alkoxy groups (e.g., methoxy, propoxy, benzyloxy) by starting with the corresponding 2-alkoxy-5-isopropylbenzoic acid. Alternatively, starting from the 2-hydroxy derivative, a variety of alkoxy groups can be introduced via the Williamson ether synthesis.

Alteration of the Alkyl Group: The isopropyl group at the 5-position can be replaced with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or other functional groups. The synthesis of these analogs would require starting materials with the desired substituent at the 5-position. For example, Friedel-Crafts alkylation of a substituted benzene (B151609) derivative could be a potential route to introduce different alkyl groups.

Introduction of Additional Substituents: Further functionalization of the aromatic ring can be achieved by introducing additional substituents through electrophilic aromatic substitution reactions. The directing effects of the existing bromo, ethoxy, and isopropyl groups would need to be carefully considered to predict the regioselectivity of such reactions.

The design and synthesis of these analogs provide a means to systematically probe structure-activity relationships and to optimize the properties of the lead compound for various applications.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Bromo 2 Ethoxy 5 Isopropylbenzoic Acid and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the structure of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid. A combination of 1D and 2D NMR experiments would be utilized to piece together the molecular framework.

¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (spin-spin coupling). Key expected signals would include those for the aromatic protons, the ethoxy group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and the acidic proton of the carboxylic acid, which would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl). For instance, the carbonyl carbon of the carboxylic acid would be significantly downfield.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to identify adjacent protons, such as those within the ethoxy and isopropyl groups, and the coupling between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for establishing the connectivity between the substituents (bromo, ethoxy, isopropyl, and carboxylic acid groups) and the benzene (B151609) ring. For example, correlations would be expected between the ethoxy protons and the C2 carbon of the ring, and between the isopropyl protons and the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help to confirm the substitution pattern and the conformation of the flexible side chains.

Expected ¹H NMR Chemical Shift Ranges

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 8.2 | d, d |

| -OCH₂CH₃ | 3.9 - 4.2 | q |

| -CH(CH₃)₂ | 2.8 - 3.2 | sept |

| -OCH₂CH₃ | 1.3 - 1.5 | t |

| -CH(CH₃)₂ | 1.1 - 1.3 | d |

| -COOH | 10.0 - 13.0 | br s |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the precise elemental composition and elucidating the fragmentation pathways of this compound.

Precise Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within a few parts per million). This allows for the unambiguous determination of the molecular formula (C₁₂H₁₅BrO₃) by comparing the experimental mass to the theoretical mass calculated for that formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Fragmentation Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the molecular ion can be fragmented, and the masses of the resulting fragment ions can be measured. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound would include:

Loss of the ethoxy group (-•OCH₂CH₃)

Loss of an ethyl radical (-•CH₂CH₃) followed by CO to form a stable acylium ion.

Loss of the isopropyl group (-•CH(CH₃)₂)

Decarboxylation (loss of CO₂)

Loss of a bromine radical (-•Br)

Expected Key Fragment Ions in HRMS

| Fragment | Description |

| [M-C₂H₅O]⁺ | Loss of the ethoxy radical |

| [M-C₃H₇]⁺ | Loss of the isopropyl radical |

| [M-Br]⁺ | Loss of the bromine radical |

| [M-COOH]⁺ | Loss of the carboxyl group |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Characterization

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the various functional groups.

The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹.

The C=O stretch of the carboxylic acid would be a strong, sharp band around 1700-1725 cm⁻¹.

C-O stretching vibrations from the ether and carboxylic acid would be observed in the 1210-1320 cm⁻¹ region.

Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

The C-Br stretch would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-Br stretch may also be more readily observed in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | FTIR |

| C=O (Carboxylic Acid) | 1700-1725 | FTIR |

| C-O (Ether & Acid) | 1210-1320 | FTIR |

| Aromatic C=C | 1450-1600 | FTIR, Raman |

| C-Br | 500-600 | FTIR, Raman |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should this compound be obtained in a crystalline form, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules, often forming dimers) and halogen bonding. This information is invaluable for understanding the solid-state properties of the compound. For related compounds like 3-bromo-2-hydroxybenzoic acid, crystal structures have been determined, revealing details about their molecular packing. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are crucial for assessing the purity of synthesized this compound and for analyzing any reaction mixtures in which it is a component.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be the primary method for determining the purity of the compound. A suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like formic acid or trifluoroacetic acid) would be developed. A UV detector would be used for detection, as the aromatic ring is a strong chromophore. The purity would be assessed by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would likely need to be derivatized (e.g., by esterification to the methyl or ethyl ester) to increase its volatility. GC-MS would provide information on the purity and could also help to identify any volatile impurities. The mass spectrometer provides structural information on the separated components.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds and can also be used for purity analysis. It offers advantages in terms of speed and reduced solvent consumption compared to HPLC.

Theoretical and Computational Chemistry Studies on 3 Bromo 2 Ethoxy 5 Isopropylbenzoic Acid

Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid. Methods such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)) are commonly used for geometry optimization and subsequent property calculations. nih.gov

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.net For this molecule, the electron-rich aromatic ring, substituted with electron-donating ethoxy and isopropyl groups, would contribute significantly to the HOMO, whereas the electron-withdrawing carboxylic acid and bromo groups would influence the LUMO.

Table 1: Calculated Electronic Properties and Reactivity Descriptors Calculated at the B3LYP/6-311+G(d,p) level of theory (Illustrative Data).

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, related to electron-donating ability. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference indicating chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | 1.98 eV | Propensity of the species to accept electrons. |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the ethoxy, isopropyl, and carboxylic acid groups means that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structures.

Molecular Mechanics (MM) methods can be used to perform a potential energy surface (PES) scan. This involves systematically rotating the key dihedral angles—specifically around the C(ring)-O(ethoxy), O(ethoxy)-C(ethyl), C(ring)-C(isopropyl), and C(ring)-C(carboxyl) bonds—to map out the energy landscape and identify low-energy conformers. nih.gov The most stable conformer is expected to have the carboxylic acid group nearly planar with the benzene (B151609) ring to maximize conjugation, though steric hindrance from the adjacent ethoxy group may cause some torsion. aip.org

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, often within a simulated solvent environment. mdpi.com An MD simulation can reveal the accessible conformational space at a given temperature, the time scales of transitions between different conformers, and how solvent molecules interact with the solute. nih.govacs.org For instance, MD can show the formation of hydrogen-bonded dimers in non-polar solvents, a common feature of carboxylic acids. ucl.ac.uk

Table 2: Relative Energies of Stable Conformers Based on a hypothetical Potential Energy Surface Scan.

| Conformer | Key Dihedral Angle (C-C-O-H) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | ~0° (syn-planar) | 0.00 | Carboxylic proton is syn with respect to the carbonyl oxygen, minimizing steric clash. |

| 2 | ~180° (anti-planar) | +25.0 | Carboxylic proton is anti, a higher energy state for isolated benzoic acids. aip.org |

| 3 | ~90° (orthogonal) | +35.0 | Carboxylic group is perpendicular to the ring, breaking conjugation. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. A plausible reaction for this compound is electrophilic aromatic substitution, such as nitration. The existing substituents direct incoming electrophiles; the ethoxy and isopropyl groups are activating and ortho, para-directing, while the bromo and carboxylic acid groups are deactivating and meta-directing. aakash.ac.inwikipedia.org The final substitution position is determined by the interplay of these effects.

Modeling this reaction involves calculating the energies of the reactants, intermediates (like the sigma complex or Wheland intermediate), transition states, and products. masterorganicchemistry.com The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. researchgate.netacs.org It is located on the potential energy surface as a first-order saddle point and is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction.

Table 3: Calculated Energies for a Hypothetical Nitration Reaction Illustrative data for the formation of 3-Bromo-2-ethoxy-5-isopropyl-6-nitrobenzoic acid.

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (benzoic acid derivative + NO₂⁺). |

| Transition State (TS) | +85.0 | The energy maximum along the reaction coordinate (activation energy). |

| Intermediate (Sigma Complex) | +40.0 | A resonance-stabilized carbocation intermediate. |

| Products | -120.0 | Final products (nitrated benzoic acid derivative + H⁺). |

Prediction of Spectroscopic Parameters and Spectral Interpretation Assistance

Theoretical calculations can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C chemical shifts. ucl.ac.ukacs.org The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can help assign complex spectra, especially for the aromatic protons and carbons whose shifts are subtly influenced by the various substituents. nih.gov

For Infrared (IR) and Raman spectroscopy , computational frequency analysis can predict the vibrational modes of the molecule. researchgate.net The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum. spectroscopyonline.com This allows for the assignment of key experimental peaks, such as the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the broad O-H stretch (2500-3300 cm⁻¹), C-O stretches, and aromatic C-H bending modes. spectroscopyonline.comresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies Illustrative data based on DFT calculations.

| Parameter Type | Atom/Group | Predicted Value | Expected Experimental Range |

|---|---|---|---|

| ¹³C Chemical Shift | C=O (Carboxyl) | 172 ppm | 165-175 ppm |

| ¹³C Chemical Shift | C-Br | 115 ppm | 110-120 ppm |

| ¹³C Chemical Shift | C-OCH₂CH₃ | 155 ppm | 150-160 ppm |

| IR Frequency | C=O Stretch | 1705 cm⁻¹ | 1680-1710 cm⁻¹ spectroscopyonline.com |

| IR Frequency | O-H Stretch | 3050 cm⁻¹ (broad) | 2500-3300 cm⁻¹ spectroscopyonline.com |

| IR Frequency | Aromatic C-H Bend | 880 cm⁻¹ | 800-900 cm⁻¹ |

Role of 3 Bromo 2 Ethoxy 5 Isopropylbenzoic Acid As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structure of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid makes it a promising precursor for the synthesis of complex organic molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, which are key intermediates in the formation of pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is a fundamental strategy in modern organic synthesis for the construction of intricate molecular architectures.

Furthermore, the ethoxy and isopropyl groups can influence the molecule's solubility and steric hindrance, which can be exploited to control the regioselectivity and stereoselectivity of subsequent reactions. While specific examples of its use are not prevalent in the literature, its potential is evident from the well-established chemistry of similar bromo- and alkoxy-substituted benzoic acids.

Utilization in Material Science Applications (e.g., Polymer Monomers, Ligands for Catalysis)

In the realm of material science, benzoic acid derivatives are frequently employed as monomers for the synthesis of specialty polymers. The carboxylic acid and bromo functionalities of this compound could potentially be utilized in polymerization reactions. For instance, it could be incorporated into polyesters or polyamides, where the bulky isopropyl and ethoxy groups could impart unique thermal and mechanical properties to the resulting polymer.

Additionally, the molecule's structure is suitable for the development of ligands for catalysis. The oxygen atoms of the carboxylic acid and ethoxy groups can act as coordination sites for metal ions. The bromine atom can be replaced with other functional groups that can also coordinate to metals, leading to the formation of multidentate ligands. These ligands can then be used to create catalysts for a variety of organic transformations, with the substituents on the phenyl ring influencing the catalyst's activity and selectivity.

Integration into Supramolecular Chemistry and Crystal Engineering Designs

Supramolecular chemistry and crystal engineering rely on the predictable self-assembly of molecules through non-covalent interactions. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, making it an excellent functional group for directing the formation of well-ordered crystalline structures. The interplay of hydrogen bonding from the carboxylic acid, along with other potential intermolecular interactions such as halogen bonding from the bromine atom and van der Waals forces from the alkyl groups, can be used to design and construct novel supramolecular assemblies with specific topologies and properties. Although specific crystal structures involving this compound are not reported, the principles of crystal engineering suggest its potential in creating complex and functional solid-state materials.

Development of Novel Catalysts and Reagents Based on its Structural Framework

The structural framework of this compound can serve as a scaffold for the development of new catalysts and reagents. The bromine atom can be transformed into other functional groups, such as boronic acids or organometallic species, which are themselves valuable reagents in organic synthesis. For example, conversion of the bromo group to a boronic acid derivative would yield a bifunctional molecule that could participate in both cross-coupling reactions and acid-base catalysis. The combination of the carboxylic acid and the modifiable bromo position on a sterically hindered aromatic ring provides a platform for designing tailored reagents with specific reactivity profiles.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding of 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid

The current academic understanding of this compound is primarily based on its structural classification as a polysubstituted benzoic acid derivative. Direct experimental data and dedicated research literature on this specific molecule are notably scarce. The understanding is therefore largely inferential, derived from the well-documented chemistry of its constituent functional groups and related analogues.

The molecule features a benzoic acid core, which confers acidic properties. The acidity is modulated by the electronic effects of three substituents on the aromatic ring: a bromo group, an ethoxy group, and an isopropyl group. The ortho-ethoxy group, being electron-donating by resonance but also capable of steric interactions, and the meta-bromo group, an electron-withdrawing substituent, are expected to influence the carboxyl group's pKa. Nearly all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid due to a combination of steric and electronic factors known as the "ortho-effect". libretexts.orgquora.com This effect forces the carboxyl group out of the plane of the benzene (B151609) ring, which can diminish resonance stabilization of the acid form and increase acidity. quora.com

The synthesis of this compound is not explicitly detailed in published literature, but can be inferred from standard organic chemistry transformations. A plausible route could involve the oxidation of a precursor aldehyde, such as 3-bromo-2-ethoxy-5-isopropylbenzaldehyde (B6293398) bldpharm.com. Another potential pathway could be the hydrolysis of the corresponding ester, a common final step in the synthesis of carboxylic acids. For instance, the synthesis of the related 3-bromo-5-ethoxybenzoic acid has been achieved via the hydrolysis of its ethyl ester precursor using sodium hydroxide (B78521) in methanol (B129727) chemicalbook.com.

Identification of Unexplored Research Avenues and Challenges

The most significant research gap concerning this compound is the lack of fundamental characterization and reactivity data. There is a clear need for a definitive, high-yield synthesis protocol followed by comprehensive spectroscopic and physicochemical analysis.

Unexplored Research Avenues Include:

Definitive Synthesis and Characterization: Development of an optimized, scalable synthesis route. Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential to establish a baseline of its structural and physical properties.

Physicochemical Properties: Experimental determination of its acid dissociation constant (pKa), solubility in various solvents, and melting point would provide crucial data for predicting its behavior in chemical reactions and potential applications.

Reactivity Studies: Investigation into its reactivity is a major unexplored area. This includes exploring its utility in reactions such as esterification, amidation, and more advanced palladium-catalyzed cross-coupling reactions that could leverage the bromo substituent. fishersci.comavantorsciences.com Such studies would map its potential as a versatile building block in organic synthesis.

Biological Screening: Given that substituted benzoic acids are precursors to many pharmaceutical and agrochemical products, screening this compound for any biological activity could be a fruitful avenue of research. mdpi.com

The primary challenge is the current obscurity of the compound. Without initial characterization and demonstrated utility, securing funding and justifying research efforts can be difficult.

Potential for Integration with Emerging Methodologies in Organic Synthesis

The structure of this compound makes it a suitable candidate for exploration using several emerging methodologies in organic synthesis.

Automated Synthesis and High-Throughput Experimentation (HTE): Modern organic synthesis is increasingly benefiting from automation and machine learning to optimize reaction conditions. beilstein-journals.orgresearchgate.net An automated platform could be employed to rapidly screen various catalysts, solvents, and reaction conditions to develop an optimal synthesis for this molecule and its derivatives. This would accelerate the process of moving from theoretical synthesis to practical production. researchgate.net

Palladium-Catalyzed Cross-Coupling: The presence of a bromine atom on the aromatic ring makes the molecule an ideal substrate for modern C-C and C-N cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. fishersci.comavantorsciences.com These powerful reactions could be used to derivatize the molecule, creating a library of novel compounds for further study.

Photoredox Catalysis: This rapidly developing field uses light to enable novel chemical transformations. The aromatic system of this compound could potentially participate in photoredox-catalyzed reactions, offering milder and more selective pathways for functionalization compared to traditional methods.

Continuous Flow Chemistry: For any potential scale-up of its synthesis, continuous flow reactors offer advantages in safety, efficiency, and control over reaction parameters compared to traditional batch processing. Investigating its synthesis in a flow system could be a valuable process chemistry study.

Outlook on Future Contributions to Substituted Benzoic Acid Chemistry

While currently an understudied molecule, this compound holds potential to contribute to the broader field of substituted benzoic acid chemistry. Its true value lies in its potential use as a complex and multifunctional building block.

The specific arrangement of its substituents—an ortho-alkoxy group, a meta-halogen, and a meta-alkyl group—provides a unique platform for investigating the interplay of steric and electronic effects on reactivity and molecular properties. As a synthetic intermediate, it could serve as a precursor for more complex molecules in materials science and medicinal chemistry. For example, halogenated aromatic compounds are excellent substrates for nucleophilic aromatic substitution reactions used in the preparation of functional materials and heterocycles. nih.gov

Future research on this and similarly complex substituted benzoic acids will help refine our understanding of structure-property relationships. As synthetic methodologies become more advanced, enabling the efficient creation of such tailored molecules, their role as key intermediates in the development of new drugs, agrochemicals, and functional materials is set to expand. mdpi.comnih.gov The exploration of this compound could serve as a case study in applying modern synthetic tools to unlock the potential of previously obscure chemical entities.

Q & A

Q. What are effective synthetic routes for 3-bromo-2-ethoxy-5-isopropylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be approached via sequential functionalization of a benzoic acid scaffold. For bromination and alkoxy substitution, lithium ethoxide-mediated reactions (e.g., nucleophilic substitution of bromine with ethoxy groups) are effective, as demonstrated in similar bromo-methoxybenzoate systems . Optimization should involve controlled temperature (-78°C to room temperature for lithiation) and inert atmospheres. Flow chemistry techniques, as applied to bromo-formylbenzoic acids, may improve regioselectivity and reduce toxic solvent use (e.g., replacing CCl4 with acetonitrile/water mixtures) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups, particularly for ethoxy (-OCH2CH3) and isopropyl (-CH(CH3)2) moieties.

- HRMS : Confirm molecular ion ([M+H]+ or [M-H]-) with <2 ppm mass accuracy.

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C-Br bonds (~500-600 cm⁻¹) .

Cross-reference with analogs like 3-bromo-5-methoxybenzoic acid to validate substituent effects .

Q. What strategies stabilize this compound during storage?

- Methodological Answer : Store in amber vials at -20°C under inert gas (Ar/N2) to prevent photodegradation (critical for bromoaromatics) . Use desiccants to minimize hydrolysis of the ethoxy group. For long-term stability, lyophilize the compound and store as a solid .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

- Methodological Answer : The bromine substituent can participate in Heck or Suzuki-Miyaura couplings. To enhance regioselectivity:

- Ligand Design : Use Pd(PPh3)4 with electron-deficient phosphines for Suzuki reactions, favoring coupling at the bromine site over ethoxy/isopropyl groups .

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to avoid side reactions during coupling .

Monitor reaction progress via TLC and isolate intermediates using preparative HPLC .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates, given structural similarities to benzoic acid-based inhibitors .

- Cellular Uptake : Radiolabel the bromine (⁷⁷Br) and track accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .

- Molecular Docking : Model interactions with target proteins (e.g., thromboxane receptors) using AutoDock Vina, focusing on the carboxylic acid and bromine as pharmacophores .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Conduct kinetic studies in varying solvents (DMF, DMSO, THF) with nucleophiles like amines or thiols. Use Hammett plots to correlate substituent electronic effects (σ values for -Br, -OEt, -iPr) with reaction rates. DFT calculations (B3LYP/6-31G*) can predict charge distribution at the brominated carbon, identifying steric hindrance from the isopropyl group as a rate-limiting factor .

Data Contradiction Analysis

Q. Discrepancies in reported yields for bromo-aromatic cross-couplings: How to troubleshoot?

- Methodological Answer : Conflicting yields may arise from catalyst loading or solvent purity. For example:

- Palladium Sources : Compare Pd(OAc)2 (air-sensitive) vs. PdCl2(dppf) (stable but costly). Pre-catalyst activation with reducing agents (e.g., Zn powder) may improve efficiency .

- Solvent Drying : Use molecular sieves for anhydrous DMF to prevent hydrolysis of intermediates .

Validate reproducibility via control reactions and report detailed conditions (e.g., degassing methods, catalyst-to-ligand ratios).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products